2-(Acetamidomethylene)-3-(hydroxymethyl)succinate
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Overview
Description
3-(acetamidomethylene)-2-(hydroxymethyl)succinate(2-) is a dicarboxylic acid dianion obtained by removal of a proton from both of the carboxylic acid groups of 3-(acetamidomethylidene)-2-(hydroxymethyl)succinic acid. It derives from a succinate(2-). It is a conjugate base of a 3-(acetamidomethylidene)-2-(hydroxymethyl)succinic acid.
Scientific Research Applications
Vitamin B6 Degradation
2-(Acetamidomethylene)-3-(hydroxymethyl)succinate plays a crucial role in the final reaction of vitamin B6 degradation. The enzyme E-2AMS hydrolase catalyzes the conversion of this compound into succinic semialdehyde, acetate, ammonia, and carbon dioxide (McCulloch, Mukherjee, Begley, & Ealick, 2010).
Enzyme Characterization
The study of E-2AMS hydrolase, which interacts with 2-(acetamidomethylene)succinate, helps understand vitamin B6 catabolism. The enzyme has been identified and characterized, revealing its kinetics and structure, which provides insights into its mechanism of action (Mukherjee, Hilmey, & Begley, 2008).
Molecular Binding Studies
Research on the binding of 2-(acetamidomethylene)succinate to its hydrolase is essential for understanding its biological function. Molecular simulation methods have been employed to investigate this binding process, revealing significant insights into the enzyme-substrate interaction (Zhang, Zheng, Li, & Zhang, 2013).
Biochemical Pathways
This compound is linked to various biochemical pathways. For example, research on the metabolism of the carcinogen N-(2-fluorenyl)acetamide involves succinate as a critical component in liver cell fractions, indicating a broader context for the study of this compound (Seal & Gutmann, 1959).
Polymer Biosynthesis
The compound also finds applications in polymer biosynthesis. Studies have been conducted on the production of polyesters like 3-hydroxybutyric acid and 3-hydroxyvaleric acid from succinic acid, which underscores the versatility of compounds related to this compound in industrial applications (Williams, Anderson, Dawes, & Ewing, 2004).
Properties
Molecular Formula |
C8H9NO6-2 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
(2Z)-2-(acetamidomethylidene)-3-(hydroxymethyl)butanedioate |
InChI |
InChI=1S/C8H11NO6/c1-4(11)9-2-5(7(12)13)6(3-10)8(14)15/h2,6,10H,3H2,1H3,(H,9,11)(H,12,13)(H,14,15)/p-2/b5-2- |
InChI Key |
BHXUWJPOOLFBAP-DJWKRKHSSA-L |
Isomeric SMILES |
CC(=O)N/C=C(/C(CO)C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC(=O)NC=C(C(CO)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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